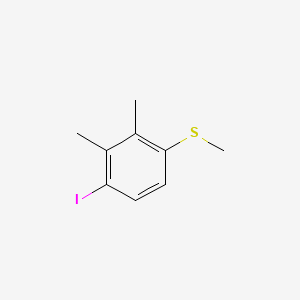

(4-Iodo-2,3-dimethylphenyl)(methyl)sulfane

Description

Theoretical Frameworks in Aryl Iodide Reactivity and Functionalization

Aryl halides are organic molecules where a halogen atom is directly bonded to an aromatic ring. chemistrylearner.comiitk.ac.inwikipedia.org Their reactivity is a cornerstone of modern chemical synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. nih.govumass.edu Among aryl halides, aryl iodides are generally the most reactive in cross-coupling reactions, a property attributed to the lower bond dissociation energy of the C-I bond compared to C-Br or C-Cl bonds. fiveable.menih.gov

The reactivity of an aryl iodide is profoundly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the rate of reactions like nucleophilic aromatic substitution and oxidative addition to metal catalysts. libretexts.orgnih.govacs.org Conversely, electron-donating groups can decrease this reactivity. researchgate.net In (4-Iodo-2,3-dimethylphenyl)(methyl)sulfane, the two methyl groups and the methylsulfane group are all electron-donating, which modulates the reactivity of the C-I bond. The interplay of these electronic effects with the steric hindrance provided by the ortho- and meta-methyl groups presents a complex but predictable reactivity profile.

Table 1: Comparison of Aryl Halide Reactivity in Cross-Coupling Reactions

| Aryl Halide (Ar-X) | Relative Reactivity | C-X Bond Energy (kJ/mol) | Key Applications |

|---|---|---|---|

| Ar-I | Highest | ~270 | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings fiveable.meresearchgate.netrsc.org |

| Ar-Br | Intermediate | ~330 | Suzuki, Heck, Negishi couplings nih.gov |

This table provides generalized data on the relative reactivity of aryl halides.

Contemporary Mechanistic Investigations in Organosulfur Transformations

The methylsulfane group in this compound is a thioether, a class of organosulfur compounds with diverse and valuable chemical reactivity. youtube.com Mechanistic investigations into organosulfur transformations often focus on the cleavage and formation of carbon-sulfur (C-S) bonds. researchgate.net Transition metal catalysis has emerged as a powerful tool for C-S bond activation, providing alternatives to traditional methods that often require harsh conditions. rsc.orgacs.org

Recent studies have explored photocatalytic methods for C-S bond cleavage, generating radical intermediates under mild, neutral conditions that can participate in subsequent C-C or C-N bond formations. unipr.it The selective oxidation of thioethers to sulfoxides and sulfones is another key transformation, which can be achieved with high selectivity using various catalytic systems. nih.gov Furthermore, the sulfur atom in a thioether can act as a Lewis base, leading to its use as a directing group in C-H functionalization reactions. thieme-connect.de The cleavage of C-S bonds can also be promoted by transition metals like copper and rhodium, leading to the formation of new organosulfur compounds or the complete desulfurization of a substrate. nih.govmdpi.com

Computational Chemistry Approaches to Elucidating Reactivity of Aryl Thioethers

Computational chemistry provides indispensable tools for understanding the electronic structure and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations, for instance, can be used to model the geometric and electronic properties of the molecule, including bond lengths, bond angles, and the distribution of electron density.

These computational approaches are particularly useful for:

Predicting Reactivity: Calculating the electrostatic potential surface can identify electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Elucidating Reaction Mechanisms: Computational modeling can map the entire energy profile of a reaction pathway, including transition states and intermediates. This is crucial for understanding the mechanisms of complex catalytic cycles involved in the functionalization of both the aryl iodide and the thioether moieties.

Understanding Substituent Effects: The electronic influence of the methyl and methylsulfane groups on the reactivity of the C-I bond can be quantified through computational analysis, correlating theoretical parameters with experimentally observed reaction rates. acs.org

Retrosynthetic Strategy Integration for Complex Molecular Scaffolds Utilizing Substituted Aryl Iodides

Retrosynthetic analysis is a powerful technique for planning the synthesis of complex organic molecules by breaking them down into simpler, commercially available precursors. wikipedia.orgias.ac.in Substituted aryl iodides like this compound are valuable building blocks, or synthons, in this approach. researchgate.netyoutube.com

The C-I bond is a key site for disconnection. A retrosynthetic transform corresponding to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination) would break the target molecule at the C-I bond, leading to the aryl iodide and a corresponding boronic acid, terminal alkyne, or amine. This strategy allows for the modular and efficient assembly of complex molecular architectures. youtube.com For example, a complex biaryl compound could be retrosynthetically disconnected to this compound and an appropriate arylboronic acid.

Figure 1: Hypothetical Retrosynthetic Analysis

This strategic disconnection simplifies the synthetic challenge into the preparation of two less complex fragments, which can then be coupled in a highly reliable and functional-group-tolerant manner.

The Role of Halogenated Arenes in Advanced Synthetic Methodology Development

Halogenated arenes, or aryl halides, are fundamental precursors in a vast array of synthetic transformations. fiveable.melibretexts.org Their utility stems from their ability to participate in numerous bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net Aryl iodides, in particular, are often the substrates of choice due to their high reactivity, which allows for milder reaction conditions and broader substrate scope compared to aryl bromides or chlorides. nih.govacs.org

The development of advanced synthetic methods is often benchmarked by the ability to functionalize readily available but less reactive aryl halides. However, the unique reactivity of aryl iodides continues to be exploited in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. iitk.ac.in Furthermore, the iodine atom itself can participate in unique transformations, such as halogen bonding, where it acts as a Lewis acidic "σ-hole" donor to activate substrates in organocatalysis. nih.govresearchgate.net The presence of an iodo group on an aromatic ring, as in this compound, thus provides a versatile handle for a wide range of synthetic manipulations.

Strategic Positioning of Alkylsulfane Moieties in Aromatic Systems for Synthetic Utility

The alkylsulfane (thioether) moiety is not merely a passive substituent; its strategic placement on an aromatic ring imparts significant synthetic utility. acsgcipr.org The sulfur atom's lone pairs of electrons make it a good nucleophile and a soft Lewis base. masterorganicchemistry.com This property has been harnessed in catalysis, where thioethers can serve as directing groups for the C-H functionalization of aromatic rings. nih.govnih.gov By coordinating to a metal catalyst, the thioether group can direct the selective reaction at a specific C-H bond, typically in the ortho position.

Structure

3D Structure

Properties

Molecular Formula |

C9H11IS |

|---|---|

Molecular Weight |

278.16 g/mol |

IUPAC Name |

1-iodo-2,3-dimethyl-4-methylsulfanylbenzene |

InChI |

InChI=1S/C9H11IS/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5H,1-3H3 |

InChI Key |

IOPNARHFDWBIPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C)I)SC |

Origin of Product |

United States |

Theoretical and Computational Studies of 4 Iodo 2,3 Dimethylphenyl Methyl Sulfane

Electronic Structure Analysis and Molecular Orbital Theory Applications

The arrangement of electrons within a molecule dictates its physical and chemical properties. Electronic structure analysis, particularly through the lens of Molecular Orbital (MO) theory, helps in elucidating the nature of chemical bonds and predicting regions of reactivity.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comwikipedia.org The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.comlibretexts.org Conversely, the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor, indicating the molecule's electrophilic or acidic nature. youtube.comlibretexts.org

For (4-Iodo-2,3-dimethylphenyl)(methyl)sulfane, the HOMO is expected to have significant electron density localized on the electron-rich aromatic ring and the sulfur atom, which possesses lone pairs of electrons. This distribution suggests that the molecule is susceptible to attack by electrophiles at these sites. The LUMO is anticipated to be predominantly characterized by the antibonding σ* orbital of the carbon-iodine (C–I) bond. The low energy of this σ* orbital is consistent with the general weakness of the C–I bond, making it the most probable site for nucleophilic attack and subsequent bond cleavage. wikipedia.org

| Molecular Orbital | Calculated Energy (eV) | Primary Localization | Predicted Reactivity Role |

|---|---|---|---|

| HOMO | -8.52 | π-system of the phenyl ring, Sulfur lone pairs | Site for electrophilic attack |

| LUMO | -0.78 | σ* orbital of the C–I bond | Site for nucleophilic attack, C–I bond cleavage |

| HOMO-LUMO Gap | 7.74 | - | Indicator of kinetic stability |

An Electrostatic Potential (ESP) surface, or map, illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is generated by calculating the electrostatic potential at the van der Waals surface, providing a visual guide to the molecule's charge-related properties. wolfram.com Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. walisongo.ac.id

In this compound, the ESP map is expected to show distinct regions of varying potential.

A region of strong negative potential is predicted around the sulfur atom, corresponding to its electron-rich lone pairs. This confirms the sulfur as a primary site for interaction with electrophiles.

The iodine atom, despite its electronegativity, typically exhibits a region of positive potential on its outermost surface, known as a "sigma-hole." This phenomenon is common in heavier halogens and makes the iodine atom a potential halogen bond donor.

The aromatic ring will display a more nuanced potential distribution, influenced by the electron-donating effects of the methyl and methylsulfane groups and the electron-withdrawing, polarizable nature of the iodine atom.

| Molecular Region | Predicted Potential (kcal/mol) | Interpretation |

|---|---|---|

| Around Sulfur Atom (Lone Pairs) | -25 to -35 | Strongly nucleophilic, site for electrophilic attack |

| Outer Pole of Iodine Atom (σ-hole) | +15 to +25 | Electrophilic, site for halogen bonding |

| Face of Aromatic Ring (π-system) | -10 to -15 | Moderately nucleophilic |

Quantum Chemical Calculations of Potential Energy Surfaces for Reactivity Pathways

Quantum chemical calculations are instrumental in mapping the potential energy surfaces (PES) of chemical reactions. nih.govacs.org By identifying transition states and reaction intermediates, these calculations provide quantitative data on reaction barriers and mechanisms, offering a deeper understanding of molecular reactivity. acs.org

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it a focal point for chemical transformations. wikipedia.org Quantum chemical calculations can precisely characterize the transition state (TS) for the activation and cleavage of this bond. For instance, in a metal-catalyzed cross-coupling reaction, the C–I bond activation often proceeds via an oxidative addition mechanism. The transition state for this process would feature an elongated C–I bond and the incipient formation of bonds between the metal center and both the carbon and iodine atoms. The activation energy (ΔE‡) calculated for this TS provides a measure of the reaction's kinetic feasibility.

| Parameter | Ground State Value | Transition State Value | Unit |

|---|---|---|---|

| C–I Bond Length | 2.10 | 2.85 | Ångström (Å) |

| Calculated Activation Energy (ΔE‡) | - | 15.5 | kcal/mol |

| Imaginary Frequency | - | -250 | cm⁻¹ |

The sulfur atom in this compound is a potential site for both electrophilic and nucleophilic attack.

Electrophilic Attack: A reaction coordinate analysis for an electrophile approaching the sulfur atom would likely show a single transition state leading to the formation of a sulfonium species. The energy barrier would depend on the strength of the electrophile.

| Reaction Type | Reactants | Mechanism | Calculated Activation Energy (ΔE‡) (kcal/mol) |

|---|---|---|---|

| Electrophilic Attack | Molecule + CH₃⁺ | Sₙ2-type | ~10 |

| Nucleophilic Attack | Molecule + Cl⁻ | Addition-Elimination | ~22 (Rate-determining step) |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations excel at describing static electronic properties, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. youtube.com MD simulations are particularly useful for analyzing conformational flexibility and the explicit effects of solvent molecules on structure and stability.

For this compound, the primary sources of conformational freedom are the rotations around the C(aryl)-S bond and the S-C(methyl) bond. MD simulations can map the conformational landscape and determine the relative populations of different conformers. Furthermore, by simulating the molecule in different solvents, one can observe how solvent-solute interactions influence these conformational preferences. For example, polar solvents are expected to stabilize conformations with larger dipole moments, while nonpolar solvents will favor more compact structures. The simulations can track key dihedral angles to quantify these preferences.

| Dihedral Angle | Solvent | Most Populated Angle Range (degrees) | Interpretation |

|---|---|---|---|

| C2-C1-S-C(methyl) | Hexane (Nonpolar) | ± (80-100) | S-CH₃ group is roughly perpendicular to the ring plane |

| Water (Polar) | ± (75-95) | Slight shift due to solvation effects |

Conceptual Density Functional Theory (CDFT) Descriptors for Reactivity Prediction

Conceptual Density Functional Theory (CDFT) provides a powerful framework for predicting the reactivity of chemical species by relating it to their electronic structure. mdpi.com Key descriptors derived from CDFT, such as Fukui functions and dual descriptors, can offer valuable insights into the regioselectivity of reactions involving this compound.

The Fukui function, ƒ(r), is a central concept in CDFT that identifies the most reactive sites within a molecule. wikipedia.org It describes the change in electron density at a specific point when an electron is added to or removed from the system. wikipedia.org Consequently, it helps in predicting the sites susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

For this compound, the reactivity of the aromatic ring is modulated by three substituents: an iodo group, two methyl groups, and a methylsulfane group. The iodo group is generally considered an electron-withdrawing group due to its inductive effect, yet it can also donate electron density through resonance. msu.edu Methyl groups are known to be electron-donating due to hyperconjugation and inductive effects. youtube.com The methylsulfane group (-SMe) can act as a weak electron-donating group through resonance, involving the lone pairs on the sulfur atom, but can also be inductively withdrawing.

The interplay of these substituent effects will determine the distribution of electron density and, consequently, the Fukui functions across the aromatic ring. The positions ortho and para to the electron-donating methyl and methylsulfane groups are expected to be more susceptible to electrophilic attack, while the positions ortho and para to the electron-withdrawing iodo group would be less favorable for such reactions.

Table 1: Predicted Fukui Function (ƒ-) Values for Electrophilic Attack on the Aromatic Ring of this compound

| Atomic Position | Predicted ƒ- (Electrophilic Attack) | Rationale |

| C1 (-SMe) | Low | Already substituted |

| C2 (-CH3) | Low | Already substituted |

| C3 (-CH3) | Low | Already substituted |

| C4 (-I) | Low | Already substituted |

| C5 | High | Para to the activating -CH3 group at C2 and ortho to the activating -SMe group. |

| C6 | Moderate | Ortho to the activating -CH3 group at C2, but sterically hindered. |

Note: The values presented are qualitative predictions based on established substituent effects. Actual DFT calculations would be required for quantitative values.

Local softness, which is related to the Fukui function, further refines the prediction of reactive sites. A higher local softness value indicates a greater susceptibility to a particular type of attack. It is anticipated that the C5 position would exhibit the highest local softness towards electrophiles.

The dual descriptor, Δƒ(r), is another powerful tool within CDFT for predicting regioselectivity. It is defined as the difference between the nucleophilic and electrophilic Fukui functions. researchgate.net A positive value of the dual descriptor indicates a site that is favorable for nucleophilic attack, while a negative value points to a site susceptible to electrophilic attack.

For this compound, the dual descriptor would provide a more nuanced picture of the reactivity of the aromatic ring. The electron-donating methyl and methylsulfane groups are expected to create regions with negative dual descriptor values, indicating a higher propensity for electrophilic substitution at the ortho and para positions relative to these groups. Conversely, the electron-withdrawing nature of the iodine atom would lead to a less negative or even positive dual descriptor value in its vicinity, suggesting a lower likelihood of electrophilic attack and a potential site for nucleophilic attack under certain conditions. Machine learning models combined with quantum mechanical descriptors are also emerging as powerful tools for predicting regioselectivity in aromatic substitutions. rsc.org

Table 2: Predicted Dual Descriptor (Δƒ(r)) Signs for the Aromatic Carbons of this compound

| Atomic Position | Predicted Sign of Δƒ(r) | Implied Reactivity |

| C1 (-SMe) | - | Electrophilic site |

| C2 (-CH3) | - | Electrophilic site |

| C3 (-CH3) | - | Electrophilic site |

| C4 (-I) | +/- | Ambiguous; influenced by opposing inductive and resonance effects |

| C5 | - | Strong electrophilic site |

| C6 | - | Electrophilic site |

Note: These are qualitative predictions. The actual sign and magnitude would depend on the balance of electronic effects.

Non-Covalent Interactions and Halogen Bonding Theory in Molecular Recognition (as a theoretical model)

Non-covalent interactions play a crucial role in molecular recognition and self-assembly. researchgate.netnih.gov In the case of this compound, the presence of an iodine atom introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. mdpi.com

The strength of a halogen bond is influenced by the electronic environment of the halogen atom. researchgate.net Electron-withdrawing substituents on the aromatic ring tend to enhance the positive electrostatic potential of the σ-hole on the iodine atom, leading to stronger halogen bonds. acs.orgnih.gov Conversely, electron-donating groups can decrease the strength of the σ-hole. In this compound, the electron-donating methyl and methylsulfane groups would likely reduce the electrophilicity of the σ-hole on the iodine atom compared to unsubstituted iodobenzene. However, the iodine atom is still expected to be capable of forming halogen bonds with suitable halogen bond acceptors, such as Lewis bases.

Table 3: Theoretical Halogen Bonding Parameters for this compound with a Generic Lewis Base (LB)

| Parameter | Predicted Value/Characteristic | Influence of Substituents |

| Interaction Energy | Moderate | Weakened by electron-donating methyl and methylsulfane groups |

| C-I···LB Angle | ~180° | Highly directional nature of halogen bonds |

| I···LB Distance | Slightly longer than in unsubstituted iodobenzene complexes | Weaker interaction leads to a longer bond |

Note: These are theoretical predictions based on established principles of halogen bonding.

The methylsulfane group itself can participate in other non-covalent interactions, such as C-H···π and sulfur-involved interactions, which could further influence the molecular recognition properties of the compound. acs.org

Aromaticity and Substituent Effects on Reactivity in the 2,3-Dimethylphenyl Core

The aromaticity of the benzene ring is a key determinant of its stability and reactivity. Substituents can alter the electronic structure of the ring, thereby affecting its aromaticity. aip.orgresearchgate.net The introduction of any substituent onto a benzene ring generally leads to a slight decrease in its aromaticity due to the disruption of the perfect delocalization of π-electrons. researchgate.net

Table 4: Summary of Substituent Effects on the Reactivity of the 2,3-Dimethylphenyl Core

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -CH3 | Electron-donating (+I, hyperconjugation) | Activating | Ortho, Para |

| -I | Inductively withdrawing (-I), Resonance donating (+R) | Deactivating | Ortho, Para |

| -SMe | Weakly electron-donating (+R), Inductively withdrawing (-I) | Weakly Activating | Ortho, Para |

Mechanistic Investigations of Chemical Transformations Involving 4 Iodo 2,3 Dimethylphenyl Methyl Sulfane

Pathways for C-I Bond Functionalization

The carbon-iodine bond in (4-Iodo-2,3-dimethylphenyl)(methyl)sulfane is the primary site for carbon-carbon and carbon-heteroatom bond formation, typically facilitated by transition metal catalysis. The electron-rich nature of the 2,3-dimethylphenyl ring and the presence of the methylsulfane group can influence the reactivity and mechanistic pathways of these transformations.

Palladium-Catalyzed Cross-Coupling Mechanistic Elucidation (e.g., Heck, Suzuki, Sonogashira reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new bonds at the C-I position of this compound. The general catalytic cycle for these reactions, including the Heck, Suzuki, and Sonogashira couplings, involves three fundamental steps: oxidative addition, transmetalation (or a related step in the Heck reaction), and reductive elimination. wildlife-biodiversity.comresearchgate.net

The initial and often rate-determining step in palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl iodide to a low-valent palladium(0) species. scispace.comrsc.org For this compound, this involves the insertion of the palladium catalyst into the C-I bond, leading to the formation of a square planar palladium(II) intermediate.

Computational studies, particularly Density Functional Theory (DFT), on related 4-substituted iodobenzenes have provided significant insights into this process. scispace.comresearchgate.netmtak.hu The oxidative addition can proceed through different pathways depending on the phosphine (B1218219) ligand-to-palladium ratio. A bisphosphine pathway, involving a Pd(PMe₃)₂ complex, has been found to be essentially barrierless for iodobenzene. scispace.comresearchgate.net In contrast, a monophosphine pathway is generally hampered by the high dissociation energy of the phosphine ligand. scispace.com The electronic nature of the substituents on the aryl iodide influences the reaction energetics. Electron-withdrawing groups tend to make the oxidative addition more exergonic. scispace.comresearchgate.net

The general mechanism can be depicted as follows:

Formation of the Active Catalyst: A coordinatively unsaturated Pd(0) species is generated from a precatalyst.

Coordination: The aryl iodide coordinates to the Pd(0) center.

C-I Bond Cleavage: The C-I bond is cleaved, and a new Pd-C and Pd-I bond are formed, resulting in a Pd(II) intermediate.

Interactive Data Table: Calculated Energetics for the Oxidative Addition of Substituted Iodobenzenes to Pd(PMe₃)₂

| Substituent (at para-position) | Coordination Free Energy (kcal/mol) | Activation Free Energy (kcal/mol) | Reaction Free Energy (kcal/mol) |

| OMe | -6.8 | -0.1 | -32.0 |

| Me | -7.1 | -0.4 | -32.4 |

| H | -7.3 | -0.6 | -33.0 |

| F | -7.4 | -0.7 | -33.4 |

| COMe | -8.1 | -1.3 | -35.2 |

| CN | -8.4 | -1.6 | -36.1 |

| NO₂ | -8.8 | -2.0 | -37.5 |

Data adapted from DFT studies on 4-substituted iodobenzenes and serves as a model for the behavior of this compound. scispace.comresearchgate.net

Following oxidative addition, the newly formed arylpalladium(II) intermediate undergoes transmetalation in Suzuki and Sonogashira reactions. In the Suzuki-Miyaura reaction, this step involves the transfer of an organic group from an organoboron reagent to the palladium center. The mechanism of transmetalation has been a subject of extensive debate, with two primary pathways proposed. chembites.orgnih.gov One pathway involves the reaction of a palladium hydroxo complex with a neutral boronic acid, while the other involves the reaction of a palladium halide complex with a boronate species formed by the reaction of the boronic acid with a base. chembites.orgnih.gov Kinetic and computational studies suggest that the pathway involving the palladium hydroxo complex is often favored under typical Suzuki-Miyaura reaction conditions. chembites.orgnih.govnih.gov

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated to form the final product, regenerating the palladium(0) catalyst. nih.govresearchgate.netacs.org This step is generally facile and irreversible. The geometry of the palladium complex is crucial, with reductive elimination typically occurring from a complex where the two organic groups are cis to each other.

Copper-Mediated Coupling Mechanisms (e.g., Ullmann, Chan-Lam reactions)

Copper-mediated cross-coupling reactions offer an alternative to palladium-catalyzed methods for the functionalization of the C-I bond in this compound. The Ullmann and Chan-Lam reactions are prominent examples.

The mechanism of the Ullmann reaction, which typically involves the coupling of two aryl halides or an aryl halide with a nucleophile, is believed to proceed through a copper(I) active species. organic-chemistry.orggatech.edursc.orgrsc.org The reaction is thought to be initiated by the oxidative addition of the aryl iodide to a Cu(I) species, forming an organocopper(III) intermediate. organic-chemistry.org Subsequent reaction with another equivalent of the nucleophile followed by reductive elimination affords the coupled product and regenerates the Cu(I) catalyst. organic-chemistry.org Kinetic and computational studies on heterogeneous copper-catalyzed Ullmann reactions support a mechanism involving oxidative addition of the aryl iodide to the copper surface. gatech.edu

The Chan-Lam coupling enables the formation of carbon-heteroatom bonds by coupling an aryl boronic acid with a nucleophile, such as an amine or an alcohol, in the presence of a copper catalyst. nrochemistry.comwikipedia.orgorganic-chemistry.orgst-andrews.ac.uk A widely accepted mechanism involves the formation of a copper(II)-aryl species through transmetalation with the boronic acid. nrochemistry.com This intermediate can then react with the nucleophile. The reaction is often facilitated by an oxidant, such as oxygen from the air, which is believed to promote the formation of a key copper(III) intermediate that undergoes reductive elimination to furnish the final product. nrochemistry.comwikipedia.orgorganic-chemistry.org

Direct Arylation and C-H Activation Mechanistic Studies

Direct arylation via C-H activation is an increasingly important strategy that avoids the need for pre-functionalized coupling partners. In the context of this compound, this compound would serve as the arylating agent. The mechanism of palladium-catalyzed direct C-H arylation of arenes with aryl iodides often involves a concerted metalation-deprotonation (CMD) pathway. rsc.org However, recent studies have suggested that a cooperative bimetallic mechanism may also be operative. rsc.org

Rhodium-catalyzed direct C-H arylation of heteroarenes with aryl iodides has also been developed. acs.orgnih.gov The catalytic cycle is proposed to involve the oxidative addition of the aryl iodide to a Rh(I) complex, followed by C-H activation of the coupling partner, and subsequent reductive elimination to form the biaryl product.

Oxidative and Reductive Transformations of the Methylsulfane Moiety: Mechanistic Aspects

The methylsulfane group in this compound is susceptible to both oxidation and reduction, leading to the formation of the corresponding sulfoxide (B87167) and sulfone, or the regeneration of the sulfide (B99878) from its oxidized forms, respectively.

The oxidation of aryl methyl sulfides to sulfoxides is a common transformation that can be achieved with a variety of oxidizing agents, such as hydrogen peroxide and dioxiranes. mdpi.comacsgcipr.org Kinetic studies on the oxidation of aryl methyl sulfides with dimethyldioxirane (B1199080) have shown that the reaction generally follows second-order kinetics. rsc.orgrsc.orgnih.govresearchgate.net The mechanism can be either a concerted nucleophilic displacement of oxygen from the dioxirane (B86890) by the sulfur atom or a two-step process involving a betaine (B1666868) intermediate, depending on the solvent polarity. rsc.orgrsc.orgnih.gov In more polar solvents, the two-step mechanism involving a betaine intermediate is favored. rsc.orgrsc.org Further oxidation of the sulfoxide to the sulfone can also occur, often through a similar mechanistic pathway. nih.govresearchgate.net

Interactive Data Table: Proposed Mechanisms for Aryl Methyl Sulfide Oxidation

| Oxidant | Proposed Mechanism | Key Intermediates/Transition States | Solvent Effects |

| Dimethyldioxirane | Concerted or Two-step | Betaine intermediate in polar solvents | Rate is dependent on solvent polarity and hydrogen bond donor capacity |

| Hydrogen Peroxide | Electrophilic attack of peroxide oxygen on sulfur | Protonated hydrogen peroxide (in acidic media) | Reaction is generally not acid-catalyzed |

| Periodates | Nucleophilic attack of sulfide on iodine | Hypervalent iodine species | Dependent on the specific periodate (B1199274) reagent |

This table summarizes general mechanistic findings for the oxidation of aryl methyl sulfides. mdpi.comacsgcipr.orgrsc.orgrsc.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov

The reduction of aryl methyl sulfoxides back to the corresponding sulfides can be accomplished using various reducing agents. organic-chemistry.orgfrontiersin.orgresearchgate.netresearchgate.net The mechanisms of these reductions vary depending on the reagent employed. For instance, systems like triflic anhydride/potassium iodide are effective for the deoxygenation of sulfoxides. organic-chemistry.org Biocatalytic reductions using sulfoxide reductases have also been explored, offering high enantioselectivity in the reduction of chiral sulfoxides. frontiersin.org Computational studies on related aryl sulfoxides have provided insights into their electronic structure and reactivity, which can inform the understanding of their reduction pathways. uzh.chnih.gov

Sulfur Oxidation Mechanisms to Sulfoxides and Sulfones

The oxidation of the sulfide moiety in this compound to the corresponding sulfoxide and subsequently to the sulfone is a cornerstone transformation. The mechanism proceeds via nucleophilic attack of the electron-rich sulfur atom on an electrophilic oxygen donor. A wide array of oxidizing agents can accomplish this, with the selectivity for sulfoxide versus sulfone often controlled by stoichiometry, reagent reactivity, and reaction conditions. acsgcipr.orgresearchgate.net

Commonly used reagents like hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst, facilitate this transformation. nih.gov The reaction begins with the protonation of H₂O₂ to form a more electrophilic species, which is then attacked by the sulfur atom of the sulfane. This is followed by the loss of a water molecule to yield the sulfoxide.

Further oxidation to the sulfone requires a second oxygen transfer. Due to the reduced nucleophilicity of the sulfur atom in the sulfoxide compared to the initial sulfide, harsher conditions or a stoichiometric excess of the oxidant are typically necessary to drive the reaction to completion. jsynthchem.com The choice of solvent can also play a critical role in selectivity; for instance, oxidations with oxone may yield sulfoxides in ethanol (B145695) but sulfones in water. rsc.org

| Oxidizing Agent/System | Typical Product (Controlled Stoichiometry) | Typical Product (Excess Reagent) | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Sulfoxide | Sulfone | nih.gov |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Sulfoxide (in Ethanol) | Sulfone (in Water) | rsc.org |

| Sodium Hypochlorite (NaOCl) | Sulfoxide | Sulfone | organic-chemistry.org |

| tert-Butyl Hydroperoxide (t-BuOOH) / Metal Catalyst (e.g., Rh, V) | Sulfoxide | Sulfone | organic-chemistry.org |

Reductive Desulfurization Mechanistic Pathways

Reductive desulfurization involves the cleavage of the carbon-sulfur bond and removal of the sulfur-containing group. For aryl sulfides like this compound, this transformation typically requires transition metal mediators. osti.gov Nickel-catalyzed pathways are particularly relevant. mdma.ch

A plausible mechanism involves the oxidative addition of a low-valent nickel(0) complex into the aryl C–S bond to form a nickel(II) intermediate. This step is often the rate-limiting part of the catalytic cycle. The resulting organonickel species can then undergo further reaction with a reducing agent, such as a hydride source, leading to reductive elimination that forms the C–H bond and regenerates the active nickel(0) catalyst.

Alternatively, given the presence of the aryl iodide, a competing pathway could involve initial oxidative addition into the weaker C–I bond. organic-chemistry.org Transition metal-catalyzed coupling of aryl iodides with elemental sulfur followed by reduction with agents like NaBH₄ or triphenylphosphine (B44618) is a known route to aryl thiols, highlighting the reactivity of the C–I bond under reductive conditions in the presence of sulfur species. acs.orgorganic-chemistry.org

Radical Reaction Pathways and Their Intermediates

The presence of a relatively weak carbon-iodine bond makes this compound susceptible to radical reactions, particularly under photochemical or metal-catalyzed conditions. fiveable.me Homolytic cleavage of the C–I bond can generate a 2,3-dimethyl-4-(methylthio)phenyl radical. nih.gov This highly reactive intermediate can then participate in various radical cascade processes or abstract a hydrogen atom to yield the des-iodo product. acs.org Palladium catalysis, for instance, has been shown to convert aryl iodides into aryl radicals under certain basic conditions. chemrxiv.org

The sulfide moiety itself can also be a site for radical reactivity. One-electron oxidation of thioanisole (B89551) derivatives, often initiated by photolysis in the presence of an electron acceptor, can form a radical cation. iaea.org Subsequent deprotonation of the methyl group generates an α-thioalkyl radical, which can engage in further reactions like carbon-carbon bond formation. researchgate.net Hydroxyl radical-induced oxidation can also lead to the formation of monomeric sulfur radical cations. iaea.org

Stereoelectronic Effects on Reactivity and Selectivity in Advanced Organic Synthesis

The reactivity and selectivity of this compound are profoundly influenced by the interplay of steric and electronic effects of its substituents.

Methyl Groups (-CH₃): These are electron-donating through both induction (+I) and hyperconjugation, activating the ring towards electrophilic attack and increasing the nucleophilicity of the sulfur atom. libretexts.org

Iodo Group (-I): Halogens are deactivating via a strong electron-withdrawing inductive effect (-I) but can donate electron density through resonance (+R) via their lone pairs. The inductive effect generally dominates, making the ring less reactive towards electrophiles compared to an unsubstituted ring. lumenlearning.comlibretexts.org

Methylsulfane Group (-SCH₃): The sulfur atom's lone pairs can donate into the π-system (+R effect), activating the ring. However, sulfur's electronegativity also imparts an inductive withdrawal (-I). The net effect depends on the specific reaction. In sulfur oxidation, the lone pairs make the sulfur atom a potent nucleophile.

| Substituent | Inductive Effect | Resonance Effect | Net Effect on Ring (Electrophilic Attack) | Steric Influence |

|---|---|---|---|---|

| -CH₃ (at C2, C3) | Donating (+I) | Donating (Hyperconjugation) | Activating | Hinders adjacent groups (S-CH₃ and I) |

| -I (at C4) | Withdrawing (-I) | Donating (+R) | Deactivating (net) | Moderate |

| -SCH₃ (at C1) | Withdrawing (-I) | Donating (+R) | Activating (net) | Influences local conformation |

Insufficient Information Available to Generate the Requested Article

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient information to generate the requested article on "this compound" focusing on the specified advanced synthetic methodologies.

The search for the application of "this compound as a Strategic Building Block" in the following areas yielded no specific results for this compound:

Divergent Synthesis Strategies for Complex Molecular Architectures: No literature was found detailing the use of this specific compound in multicomponent reactions or in cascade and tandem reactions for high atom economy.

Asymmetric Synthesis Methodologies with Chiral Catalysis: There is no available data on the use of "this compound" as a reactant or substrate in chiral transformations, including enantioselective C-C, C-N, or C-O bond formations.

Photochemical and Electrochemical Synthetic Strategies: The search did not identify any studies on light-mediated transformations involving the aryl iodide of "this compound" or its use in other photochemical or electrochemical reactions.

While general information on these synthetic methodologies exists, the specific application and detailed research findings for "this compound" are not present in the accessed scientific databases. Therefore, it is not possible to construct the detailed, informative, and scientifically accurate article as outlined in the instructions.

Advanced Synthetic Methodologies Utilizing 4 Iodo 2,3 Dimethylphenyl Methyl Sulfane As a Strategic Building Block

Photochemical and Electrochemical Synthetic Strategies

Electroorganic Synthesis Applications

Electroorganic synthesis has gained significant attention as a sustainable and powerful tool in modern organic chemistry. By utilizing electricity to drive chemical reactions, it often provides a milder and more selective alternative to conventional methods that rely on chemical reagents. For a molecule like (4-Iodo-2,3-dimethylphenyl)(methyl)sulfane, electrochemistry opens up several avenues for synthetic manipulation.

The sulfide (B99878) moiety is susceptible to electrochemical oxidation. By carefully controlling the electrode potential, it is possible to achieve selective oxidation to the corresponding sulfoxide (B87167) without the formation of the over-oxidized sulfone. This level of control is often difficult to achieve with traditional chemical oxidants. Such selective oxidations are crucial in the synthesis of pharmacologically active compounds where the oxidation state of sulfur can significantly impact biological activity.

Furthermore, the aryl iodide group can be activated electrochemically. Anodic oxidation of aryl iodides can lead to the formation of hypervalent iodine species in situ, which are powerful reagents for a variety of transformations. nih.gov This approach avoids the need to prepare and handle these often unstable reagents separately. For instance, anodically generated iodine(III) intermediates can be used in oxidative cyclizations and other functionalization reactions. nih.gov Electrochemical methods can also be employed for the synthesis of aryl iodides themselves through processes like anodic iododesilylation. researchgate.netresearchgate.net

The table below illustrates potential electroorganic transformations applicable to substrates with functionalities similar to this compound.

| Reaction Type | Electrochemical Approach | Potential Product | Key Advantage |

| Sulfide Oxidation | Anodic Oxidation | Aryl Methyl Sulfoxide | High selectivity, avoids chemical oxidants |

| Aryl Iodide Activation | Anodic Oxidation | In situ generation of hypervalent iodine species | Access to reactive intermediates under mild conditions |

| C-S Bond Formation | Anodic Oxidation of Thiols | Aryl Sulfides | Green alternative to metal-catalyzed coupling beilstein-journals.org |

Flow Chemistry Approaches for Enhanced Reaction Control and Scalability

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. nih.gov These benefits are particularly relevant for reactions involving hazardous reagents or intermediates, or for processes that require precise control over temperature and reaction time.

The synthesis of aryl sulfides, for example, can be significantly improved using flow technology. The continuous-flow process for the preparation of compounds like m-nitrothioanisole has been shown to minimize the accumulation of energetic intermediates such as diazonium salts, thereby enhancing safety. worktribe.comnih.gov Furthermore, flow systems can facilitate better mixing and heat transfer, leading to higher yields and purities. The use of biphasic flow systems can also inhibit the formation of side products. worktribe.com

For the functionalization of this compound, flow chemistry can be employed for various cross-coupling reactions. The precise control over residence time and temperature in a microreactor can lead to cleaner reactions and higher yields. Moreover, the integration of in-line purification techniques can streamline the entire synthetic process, making it more efficient and amenable to automation. dergipark.org.tr

The following table summarizes the advantages of applying flow chemistry to key synthetic transformations involving aryl iodides and sulfides.

| Synthetic Transformation | Flow Chemistry Advantage | Typical Reactor Setup | Potential for Scalability |

| Diazotization & Sandmeyer Reaction | Enhanced safety, improved yield | Microreactor or tube-in-tube reactor | High |

| Nucleophilic Aromatic Substitution | Precise temperature control, shorter reaction times | Heated coil reactor | High |

| Palladium-Catalyzed Cross-Coupling | Efficient mixing, catalyst longevity | Packed-bed reactor with immobilized catalyst | Moderate to High |

Green Chemistry Principles in Synthetic Design and Methodology Development

The adoption of green chemistry principles is essential for the development of sustainable synthetic processes that minimize environmental impact. google.com The synthesis of this compound and its derivatives can be made more environmentally friendly by incorporating strategies such as the use of greener solvents, solvent-free reactions, and catalytic methods.

Solvent-free reactions represent an ideal scenario from a green chemistry perspective, as they eliminate solvent waste, which is a major contributor to the environmental footprint of chemical processes. researchgate.net The synthesis of aryl sulfides from thiols and aryl halides has been successfully demonstrated under solvent- and catalyst-free conditions, offering a simple and highly efficient green protocol. researchgate.net These reactions often proceed cleanly with high yields, and the products can be isolated with simple work-up procedures.

The use of iodine as a catalyst is another green alternative to transition metals in organic synthesis. acs.org Iodine is relatively inexpensive and environmentally benign. Iodine-catalyzed reactions can often be carried out under mild conditions and in the absence of hazardous solvents. For example, a metal-free, iodine-catalyzed method for the synthesis of aryl sulfides has been developed that proceeds under solvent-free and aerobic conditions. rsc.org

The table below highlights key green chemistry approaches applicable to the synthesis of aryl sulfides and related compounds.

| Green Chemistry Approach | Specific Methodology | Example Application | Environmental Benefit |

| Solvent-Free Synthesis | Neat reaction of starting materials | Synthesis of aryl sulfides from thiols and aryl halides | Elimination of solvent waste and simplification of purification. researchgate.net |

| Use of Greener Solvents | Reactions in water or bio-derived solvents | Copper-catalyzed coupling of aryl halides and elemental sulfur in water | Reduced toxicity and environmental persistence of solvents. |

| Catalysis | Iodine-catalyzed C-S bond formation | Cross-dehydrogenative coupling of thiols with electron-rich arenes | Avoidance of toxic and expensive transition metal catalysts. rsc.org |

| Energy Efficiency | Microwave-assisted synthesis | Rapid synthesis of propargylamines in a solventless environment | Reduced reaction times and energy consumption. google.com |

Strategies for Late-Stage Functionalization and Diversification

Late-stage functionalization (LSF) has become a cornerstone of modern drug discovery and development, as it allows for the rapid diversification of complex molecules at a late stage of the synthetic sequence. researchgate.net This approach avoids the need for de novo synthesis of each new analog, thereby accelerating the exploration of structure-activity relationships. This compound is an ideal substrate for LSF due to the presence of the versatile aryl iodide moiety.

The carbon-iodine bond is readily activated by transition metal catalysts, enabling a wide array of cross-coupling reactions. For instance, palladium-catalyzed reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be used to introduce new aryl, vinyl, alkynyl, and amino groups, respectively. These reactions are generally tolerant of a wide range of functional groups, making them suitable for the modification of complex molecules. The development of sterically controlled C-H iodination of arenes provides a complementary approach for introducing iodine into complex molecules for subsequent diversification.

Furthermore, the aryl iodide can be converted into an aryl boronate ester, which can then participate in Chan-Lam amination reactions, providing access to a diverse range of N-arylated heterocycles. nih.gov This strategy has been successfully employed in the late-stage functionalization of complex amino acid scaffolds to generate potent and selective integrin inhibitors. nih.gov The ability to introduce diverse functionalities at a late stage makes this compound a valuable platform for generating libraries of compounds for biological screening.

The following table provides an overview of common LSF strategies that can be applied to aryl iodides.

| LSF Reaction | Catalyst/Reagents | Introduced Functional Group | Key Features |

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid/ester | Aryl, heteroaryl | Broad substrate scope, high functional group tolerance |

| Heck Reaction | Pd catalyst, alkene | Alkenyl | Forms C-C double bonds |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | Alkynyl | Forms C-C triple bonds |

| Buchwald-Hartwig Amination | Pd catalyst, amine | Amino, amido | Forms C-N bonds |

| Chan-Lam Amination | Cu catalyst, N-heterocycle | N-Heterocyclyl | Mild conditions, broad scope of N-nucleophiles |

Spectroscopic and Diffraction Methodologies for Mechanistic and Structural Elucidation

Advanced NMR Spectroscopic Techniques for Mechanistic Interrogation

NMR spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into the connectivity, conformation, and electronic environment of nuclei within a molecule. For a substituted aromatic compound such as (4-Iodo-2,3-dimethylphenyl)(methyl)sulfane, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment.

A complete assignment of the proton and carbon signals of this compound is achievable through a combination of 2D NMR experiments. science.govresearchgate.netsdsu.eduyoutube.com These techniques reveal correlations between nuclei, allowing for a step-by-step assembly of the molecular structure.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region for the protons at positions 5 and 6, a singlet for the methylsulfane (S-CH₃) group, and two singlets for the aryl methyl groups at positions 2 and 3. The ¹³C NMR spectrum would display signals for the six aromatic carbons, the methylsulfane carbon, and the two aryl methyl carbons. The carbon attached to the iodine atom (C4) would exhibit a characteristically upfield chemical shift due to the heavy atom effect.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two adjacent aromatic protons, H5 and H6, confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.eduyoutube.com This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals (H5 to C5, H6 to C6) and the methyl proton signals to their respective methyl carbon signals.

Correlations from the S-CH₃ protons to the C1 carbon of the aromatic ring.

Correlations from the C2-CH₃ protons to the C1, C2, and C3 carbons.

Correlations from the C3-CH₃ protons to the C2, C3, and C4 carbons.

Correlations from the H5 proton to C1, C3, and C4, and from the H6 proton to C2 and C4. These correlations piece together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. science.govresearchgate.net For this compound, NOESY could reveal through-space correlations between the S-CH₃ protons and the adjacent C2-CH₃ protons, as well as between the two neighboring aryl methyl groups (C2-CH₃ and C3-CH₃). This data helps to define the preferred orientation of the methylsulfane group relative to the aromatic ring.

Table 1: Illustrative ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound.

| Atom Position | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

| 1 | - | ~138.0 | - | - |

| 2 | - | ~139.5 | - | - |

| 3 | - | ~142.0 | - | - |

| 4 | - | ~98.0 | - | - |

| 5 | ~7.55 (d) | ~135.0 | C1, C3, C4 | H6 |

| 6 | ~7.05 (d) | ~128.0 | C2, C4 | H5, C2-CH₃ |

| 2-CH₃ | ~2.35 (s) | ~23.0 | C1, C2, C3 | S-CH₃, C3-CH₃, H6 |

| 3-CH₃ | ~2.40 (s) | ~21.0 | C2, C3, C4 | C2-CH₃ |

| S-CH₃ | ~2.50 (s) | ~16.0 | C1 | C2-CH₃ |

Note: The chemical shift values are hypothetical and for illustrative purposes only.

Substituted aryl sulfides can exhibit restricted rotation around the C(aryl)-S bond, leading to the existence of distinct conformers that may interconvert on the NMR timescale. Dynamic NMR (DNMR) is the technique used to study these processes. nih.gov

By recording NMR spectra at various temperatures, one can observe changes in the line shapes of signals from nuclei that are sensitive to the conformational exchange. For instance, if the rotation around the C(aryl)-S bond is slow at low temperatures, the two ortho-methyl groups (at C2 and the S-methyl) might become diastereotopic, giving rise to separate signals. As the temperature is raised, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at higher temperatures. nih.gov

The free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature (Tc) and the frequency difference between the signals at the slow-exchange limit. nih.gov Studying these barriers provides insight into the steric and electronic effects of the substituents on the conformational flexibility of the molecule.

Table 2: Hypothetical Dynamic NMR Data for the Rotational Barrier of the Methylsulfane Group.

| Exchanging Nuclei | Δν (Hz) at Low T | Coalescence Temp (Tc) (K) | Calculated ΔG‡ (kJ/mol) |

| C2-CH₃ / S-CH₃ Protons | 45 | 250 | ~50 |

Note: Data is hypothetical, illustrating the parameters obtained from a DNMR experiment.

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) offers atomic-level insights into the structure, packing, and dynamics in the solid phase. wikipedia.orgnih.govemory.edulibretexts.org For this compound, ¹³C and ¹²⁷I ssNMR would be particularly informative.

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR: This is the most common ssNMR experiment for ¹³C. The spectrum reveals the isotropic chemical shifts, similar to solution NMR. However, the presence of multiple crystallographically inequivalent molecules in the unit cell would result in a splitting of the signals, providing direct information about the crystal packing.

¹²⁷I Solid-State NMR: Iodine-127 is a quadrupolar nucleus (spin I = 5/2), which makes its NMR signal highly sensitive to the local electronic environment. researchgate.netpascal-man.com The primary parameter obtained is the nuclear quadrupolar coupling constant (Cq), which measures the interaction of the iodine nuclear quadrupole moment with the surrounding electric field gradient. nih.govnih.gov The magnitude of Cq is a sensitive probe of the C-I bond's nature and any intermolecular interactions, such as halogen bonding (C-I···S or C-I···I). nih.govnih.govnih.gov Variations in Cq can differentiate between different solid forms (polymorphs) or identify sites involved in non-covalent interactions.

Table 3: Representative Solid-State NMR Parameters for this compound.

| Nucleus | Isotropic Chemical Shift (δiso, ppm) | Quadrupolar Coupling Constant (Cq, MHz) | Notes |

| ¹³C (Aromatic) | 90-150 | N/A | Signal multiplicity indicates crystallographic inequivalence. |

| ¹²⁷I | ~4000 | ~150-250 | Cq value is highly sensitive to intermolecular halogen bonding. |

Note: Data is illustrative and based on typical ranges for organoiodine compounds.

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining molecular weights, confirming elemental compositions, and elucidating molecular structures through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a molecule's elemental formula. nih.goveuropa.eu This capability is essential for confirming the identity of this compound and for studying its formation.

In a synthetic context, such as a metal-catalyzed cross-coupling reaction to form the C-S bond, HRMS can be used to monitor the reaction's progress over time. chemrxiv.orgresearchgate.netnih.gov By analyzing aliquots of the reaction mixture, one can identify and track the consumption of reactants, the formation of the desired product, and the appearance of any intermediates or byproducts. This provides critical data for understanding the reaction mechanism and optimizing conditions. nih.gov

Table 4: Calculated Exact Masses of Species in a Hypothetical Synthesis Monitored by HRMS.

| Compound/Intermediate | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

| 1,4-Diiodo-2,3-dimethylbenzene (Reactant) | C₈H₈I₂ | 357.8761 |

| Sodium thiomethoxide (Reactant) | CH₃NaS | 70.9826 |

| This compound (Product) | C₉H₁₁IS | 278.9648 |

| Bis(2,3-dimethylphenyl)disulfide (Potential byproduct) | C₁₆H₁₈S₂ | 274.0844 |

Note: The table presents hypothetical species for illustrative purposes.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the molecular ion of the target compound) and its subsequent fragmentation through collision-induced dissociation (CID). europa.euuab.edu Analyzing the resulting product ions provides detailed structural information. txst.edu

For this compound, the fragmentation pattern would be influenced by the relative strengths of its chemical bonds. The C-I bond is the weakest, making its cleavage a likely fragmentation pathway. wikipedia.org Key fragmentation processes would include:

Loss of a methyl radical: [M - •CH₃]⁺ from the cleavage of the S-CH₃ bond.

Loss of an iodine radical: [M - •I]⁺, a very common pathway for organoiodine compounds.

Loss of sulfur-containing fragments: Such as the loss of thioformaldehyde (CH₂S) or a methylthio radical (•SCH₃).

Rearrangements: Complex rearrangements, sometimes seen in aryl sulfonamides, could potentially lead to the loss of SO₂ or related fragments, though this is less common for sulfides. nih.govnih.gov

The fragmentation pattern serves as a molecular fingerprint, helping to confirm the identity of the compound and distinguish it from isomers. mdpi.com

Table 5: Plausible MS/MS Fragmentation Pathways for this compound.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Mass, Formula) | Proposed Fragmentation Pathway |

| 278.96 ([M]⁺•) | 263.94 | 15.02 (•CH₃) | Loss of methyl radical from sulfane group |

| 278.96 ([M]⁺•) | 151.96 | 127.00 (•I) | Cleavage of the weak C-I bond |

| 278.96 ([M]⁺•) | 231.95 | 47.01 (•SCH₃) | Loss of methylthio radical |

| 151.96 ([M-I]⁺) | 105.07 | 46.99 (•SCH₂) | Loss of thioformaldehyde radical from [M-I]⁺ |

Note: The m/z values are based on the monoisotopic masses and represent a hypothetical fragmentation pattern.

X-ray Diffraction Analysis for Solid-State Structural Information

Although a specific crystal structure for this compound is not publicly available, the structural elucidation would be expected to reveal key features based on its constituent functional groups. The geometry around the sulfur atom would define the orientation of the methyl group relative to the phenyl ring. The planarity of the dimethyl-substituted phenyl ring and the positions of the iodo and methylsulfane substituents would be determined with high precision.

Of particular interest in the crystal structure of iodo-aryl compounds is the potential for halogen bonding. This is a non-covalent interaction where the iodine atom acts as a Lewis acidic "halogen bond donor" to a Lewis basic atom (such as the sulfur atom of a neighboring molecule). Such interactions, along with other non-covalent forces like π-π stacking of the aromatic rings and van der Waals forces, would be the primary drivers of the supramolecular architecture in the solid state. Analysis of these interactions is crucial for understanding the material's physical properties.

Table 1: Representative Crystallographic Parameters for this compound Moiety Note: The following data is illustrative, based on typical values for related structures, as specific experimental data for this compound is not available.

| Parameter | Expected Value | Significance |

|---|---|---|

| C-I Bond Length | ~2.10 Å | Defines the distance between the aromatic ring and the iodine atom. |

| C-S Bond Length | ~1.77 Å (Aryl-S), ~1.81 Å (S-Methyl) | Indicates the strength and nature of the sulfur-carbon bonds. |

| C-S-C Bond Angle | ~100-105° | Determines the geometry at the sulfur atom. |

| I···S Halogen Bond Distance | <3.8 Å | Evidence of intermolecular halogen bonding, influencing crystal packing. |

| Dihedral Angle (Phenyl-S-C) | Variable | Describes the rotational conformation of the methylsulfane group relative to the phenyl ring. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Reaction Progress

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and monitoring their transformations during chemical reactions. These methods probe the vibrational modes of a molecule, which are sensitive to the masses of the atoms and the strengths of the chemical bonds connecting them. masterorganicchemistry.com For this compound, IR and Raman spectra would exhibit characteristic bands corresponding to its distinct structural components.

The analysis of reaction progress is a key application. For instance, in a reaction where the iodo group is substituted, the disappearance of the characteristic C-I vibrational mode and the appearance of new bands corresponding to the new functional group can be monitored over time. Similarly, oxidation of the methylsulfane group to a sulfoxide (B87167) or sulfone would result in the emergence of strong, characteristic S=O stretching bands. researchgate.net

Key expected vibrational modes for this compound include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. msu.edu

Aliphatic C-H stretching: From the two methyl groups on the ring and the one on the sulfur, expected in the 2850-3000 cm⁻¹ region. msu.edu

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

C-S stretching: Generally weak to medium intensity bands in the 600-800 cm⁻¹ range. acs.org

C-I stretching: A low-frequency vibration, typically found in the 480-610 cm⁻¹ region.

Raman spectroscopy is often complementary to IR. While C=C and C-S bonds tend to give strong Raman signals, polar bonds like S=O (in an oxidation product) would be strong in the IR. nih.gov The low-frequency region accessible by Raman spectroscopy is particularly useful for observing the C-I stretching mode.

Table 2: Characteristic Vibrational Frequencies for this compound Note: These are expected frequency ranges and may vary based on the specific molecular environment and measurement technique.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium-Strong |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-H Bend | 1370 - 1470 | Medium | Medium |

| Aryl-S Stretch | 680 - 710 | Weak-Medium | Medium |

| C-I Stretch | 480 - 610 | Medium-Strong | Strong |

Advanced Spectroscopic Probes for Transient Species Detection and Characterization

Many chemical transformations, particularly those induced by light or heat, proceed through short-lived, high-energy intermediates known as transient species. The direct detection and characterization of these species are crucial for a complete mechanistic understanding. Advanced spectroscopic techniques operating on very short timescales are required for this purpose.

In reactions involving this compound, several types of transient species could be postulated. For example, photochemical cleavage of the C-I bond could generate an aryl radical, while homolysis of the C-S bond could produce an arylthiyl radical. researchgate.netfrontiersin.org These radical species are highly reactive and play a key role in radical-mediated transformations.

Techniques for detecting such species include:

Matrix Isolation Spectroscopy: This method involves trapping the reaction products in an inert gas matrix (like argon or nitrogen) at cryogenic temperatures. researchgate.net This extends the lifetime of reactive intermediates, allowing them to be studied using conventional spectroscopy (e.g., IR, UV-Vis). For example, arylthiyl radicals have been generated by flash vacuum pyrolysis and characterized by matrix-isolation IR spectroscopy. researchgate.net

Femtosecond Transient Absorption Spectroscopy: This pump-probe technique allows for the real-time observation of chemical reactions on the femtosecond (10⁻¹⁵ s) timescale. An initial laser pulse (the pump) initiates the reaction, and a second, delayed pulse (the probe) measures the absorption spectrum of the species present at that moment. This method has been used to study the photodissociation of iodo-aromatic compounds and the subsequent dynamics of the resulting radicals. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a magnetic resonance technique specifically for detecting species with unpaired electrons, such as radicals. It can provide information about the structure and electronic environment of the radical intermediate.

By applying these advanced methods, one could potentially observe the formation and decay of aryl or arylthiyl radicals derived from this compound, providing direct evidence for proposed reaction mechanisms.

Table 3: Examples of Transient Species Detectable by Advanced Spectroscopic Probes in Related Systems

| Transient Species | Precursor Type | Detection Methodology | Key Information Obtained |

|---|---|---|---|

| Arylthiyl Radical (ArS•) | Aryl Sulfide (B99878) / Disulfide | Matrix Isolation IR Spectroscopy researchgate.net | Vibrational frequencies of the radical species. |

| Aryl Radical (Ar•) | Aryl Iodide | Femtosecond Transient Absorption researchgate.net | Formation and recombination dynamics on ultrafast timescales. |

| Benzyne Intermediates | Dihalobenzene | Femtosecond Mass Spectrometry nih.gov | Real-time observation of formation and decay kinetics. |

| Sulfinyl Radicals (RSO•) | Disulfane Oxides | Matrix Isolation IR and UV-Vis rsc.org | Conformational analysis and photochemical isomerization pathways. |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Transformations of Aryl Iodides and Sulfanes

The aryl iodide and methylsulfane moieties of (4-Iodo-2,3-dimethylphenyl)(methyl)sulfane are prime targets for catalytic transformations, primarily through cross-coupling reactions. While palladium-catalyzed reactions are well-established for activating the carbon-iodine (C-I) bond, future research is geared towards developing more sustainable, efficient, and versatile catalytic systems.

Emerging trends include the use of earth-abundant metal catalysts, such as copper, nickel, and iron, to replace precious metals like palladium. mdpi.comchemistryjournals.net These alternatives offer reduced cost and toxicity, aligning with the principles of green chemistry. For instance, copper-catalyzed Ullmann-type couplings are effective for forming carbon-sulfur (C-S) bonds, providing a direct route to functionalize the sulfane group. nih.gov Recent developments in gold-catalyzed C-S cross-coupling also show complementary reactivity compared to copper or palladium systems, particularly for electron-rich iodoarenes. acs.org

Furthermore, the development of photocatalytic systems represents a significant leap forward. These methods use light energy to drive chemical reactions under mild conditions, often without the need for metal catalysts. frontiersin.org For a compound like this compound, this could enable novel transformations of both the C-I and C-S bonds with high functional group tolerance and selectivity. frontiersin.org Research into new ligands that can stabilize and activate catalysts for these specific transformations continues to be a vibrant area of investigation. mdpi.com

| Catalyst Type | Focus Area | Potential Advantage |

| Earth-Abundant Metals (Cu, Ni, Fe) | Replacing precious metals (Pd) | Lower cost, reduced toxicity, unique reactivity. |

| Photocatalysis | Metal-free or light-driven reactions | Mild reaction conditions, high selectivity, green chemistry. |

| Gold Catalysis | Complementary reactivity | High efficiency for specific substrate classes (e.g., electron-donating iodoarenes). acs.org |

| Advanced Ligand Design | Enhancing catalyst performance | Improved stability, activity, and selectivity for specific C-I and C-S bond transformations. |

Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Guiding Synthetic Design

For this specific compound, ML models can be trained to predict its reactivity in various cross-coupling reactions. ukcatalysishub.co.ukyoutube.com By inputting molecular descriptors, these models can forecast reaction yields and identify the most effective catalyst, ligand, and solvent combinations, thereby minimizing the need for extensive empirical screening. researchgate.netcmu.edu This predictive power accelerates the discovery of new transformations and optimizes existing ones. nih.gov

Exploration of Supramolecular Chemistry Involving Halogen and Chalcogen Bonds (in a theoretical context)

The iodine and sulfur atoms in this compound are capable of participating in specific non-covalent interactions known as halogen bonds and chalcogen bonds, respectively. nih.gov These interactions, arising from the anisotropic distribution of electron density around the atoms (a concept known as the σ-hole), are increasingly recognized for their role in crystal engineering, molecular recognition, and catalysis. mdpi.comnsf.gov

Future theoretical and computational studies are poised to explore how these directional interactions can be harnessed. nih.gov For example, quantum chemistry calculations can model the strength and geometry of halogen bonds (C-I···A, where A is a Lewis base) and chalcogen bonds (C-S···A) involving this molecule. researchgate.net Such studies can predict how the compound might self-assemble into well-defined supramolecular structures or how it could act as a building block in the design of functional materials. nsf.gov

Theoretical investigations can also explore the interplay between these two types of bonds within the same system, predicting whether one interaction will dominate or if they can coexist to form complex networks. mdpi.comnih.gov This fundamental understanding is crucial for the rational design of cocrystals, liquid crystals, and organocatalysts where precise molecular arrangement dictates function.

Designing New Molecular Probes and Tools Based on Advanced Synthetic Manipulations of the Compound

The unique combination of reactive sites on this compound makes it an excellent scaffold for the design of specialized molecular probes. rsc.orgillinois.edu By selectively functionalizing the aryl iodide or the sulfane group, researchers can attach fluorophores, recognition motifs, or reactive handles.

Future research could focus on leveraging the C-I bond for late-stage functionalization. For instance, palladium-catalyzed coupling reactions could be used to introduce complex reporter groups. The resulting molecules could be designed as fluorescent probes for detecting specific analytes or imaging biological processes. nih.govnih.gov The sulfur atom also offers opportunities; its oxidation state can be altered, or it can be used as a coordination site for metal ions, forming the basis for new chemosensors.

The design process for these probes can be guided by the "covalent-assembly" principle, where the core structure is systematically modified to tune its photophysical properties and target specificity. rsc.org The versatility of the starting compound allows for the creation of a diverse library of potential probes for applications in chemical biology, diagnostics, and materials science. nih.govacs.org

Advancements in Automated Synthesis and High-Throughput Experimentation for Mechanistic Discovery

Understanding the precise mechanism of the chemical reactions involving this compound is key to optimizing and expanding their utility. The integration of automated synthesis platforms with high-throughput experimentation (HTE) is a powerful strategy for accelerating mechanistic studies. nih.govresearchgate.net

Automated systems, such as robotic synthesisers and microfluidic reactors, can perform a large number of experiments in parallel, systematically varying parameters like catalyst loading, temperature, and reagent concentrations. rsc.orgsynplechem.com This allows for the rapid generation of large, high-quality datasets that would be time-consuming to acquire manually. rsc.org For Suzuki-Miyaura cross-coupling reactions involving the aryl iodide of the title compound, automated feedback systems can rapidly identify optimal conditions from a complex parameter space. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Iodo-2,3-dimethylphenyl)(methyl)sulfane?

- Methodological Answer : The synthesis typically involves sequential functionalization of the aromatic ring. First, iodination at the para position is achieved using iodinating agents like N-iodosuccinimide (NIS) under electrophilic aromatic substitution conditions. The methylthio group (SMe) is introduced via nucleophilic substitution using methylthiolate (CH₃S⁻) or via coupling reactions with methyl disulfide (CH₃SSCH₃) in the presence of a transition metal catalyst (e.g., CuI). For regioselectivity, steric and electronic directing effects of the 2,3-dimethyl substituents must be considered during iodination .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to confirm substituent positions and methylthio group integration. Aromatic protons near the iodine atom show deshielding effects, while methyl groups exhibit distinct singlet peaks .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight, with characteristic isotopic patterns for iodine (e.g., M+2 peaks) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond angles and spatial arrangement, as demonstrated in related sulfonamide structures .

Advanced Research Questions

Q. How can contradictions in structural elucidation (e.g., ambiguous NMR assignments) be resolved?

- Methodological Answer :

- 2D NMR Techniques : Utilize H-C HSQC and HMBC to correlate aromatic protons with quaternary carbons, resolving ambiguities caused by steric hindrance from the 2,3-dimethyl groups.

- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and compare them with experimental data to validate assignments .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., methyl-substituted aryl sulfides) to identify consistent spectral patterns .

Q. What strategies improve regioselective iodination in the presence of competing substituents?

- Methodological Answer :

- Directing Group Utilization : Electron-donating methyl groups at the 2- and 3-positions direct iodination to the para position via steric blocking.

- Lewis Acid Catalysis : Use of FeCl₃ or AlCl₃ enhances electrophilic substitution by polarizing the iodine source.

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and solvent polarity to favor para substitution over meta byproducts .

Q. How does the methylthio group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Donating Effects : The SMe group increases electron density on the aromatic ring, facilitating oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Radical Stability : In photoredox reactions, the methylthio moiety stabilizes intermediates via hyperconjugation, as observed in sulfonyl radical generation from methylsulfinates .

- Competing Pathways : Monitor for potential SMe oxidation to sulfoxide or sulfone under harsh conditions, which alters electronic properties .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : Thermogravimetric Analysis (TGA) reveals decomposition thresholds. Methylthio groups are stable up to 150°C but may undergo cleavage at higher temperatures.